1-Methoxy-2,3-dimethyl-4-(2-methylallyl)benzene
Description
1-Methoxy-2,3-dimethyl-4-(2-methylallyl)benzene is a substituted aromatic ether characterized by a methoxy group at the 1-position, methyl groups at the 2- and 3-positions, and a 2-methylallyl substituent at the 4-position of the benzene ring. Its structure combines steric bulk from the dimethyl and 2-methylallyl groups with the electron-donating methoxy group, which may influence its reactivity and physical properties.
Properties
IUPAC Name |
1-methoxy-2,3-dimethyl-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)8-12-6-7-13(14-5)11(4)10(12)3/h6-7H,1,8H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOMSWBZBANWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2,3-dimethyl-4-(2-methylallyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxy-2,3-dimethylbenzene with 2-methylallyl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be employed to enhance the reaction efficiency and selectivity. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2,3-dimethyl-4-(2-methylallyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring, facilitated by reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) with a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-Methoxy-2,3-dimethyl-4-(2-methylallyl)benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals due to its structural similarity to naturally occurring aromatic compounds.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism by which 1-methoxy-2,3-dimethyl-4-(2-methylallyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy group and the aromatic ring play crucial roles in binding to these targets, influencing biological pathways and cellular processes. The compound’s ability to undergo electrophilic aromatic substitution reactions allows it to form derivatives with enhanced biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 1-Methoxy-2,3-dimethyl-4-(2-methylallyl)benzene, we analyze its structural analogs based on substituent patterns, functional groups, and reported properties.
Methoxy-Substituted Benzene Derivatives
- p-Methoxybenzyl Alcohol (CAS 105-13-5): This compound features a methoxy group at the para position and a hydroxymethyl group. Unlike the target compound, it lacks alkyl or allyl substituents. p-Methoxybenzyl alcohol has been banned in certain regions due to its hazardous effects on human health, highlighting the regulatory sensitivity of methoxy-containing aromatics .
1-Methoxy-2,4-dinitrobenzene (2,4-Dinitroanisole, CAS 119-27-7) :
This nitro-substituted methoxybenzene is structurally distinct due to electron-withdrawing nitro groups. It has been prohibited in pesticides due to severe health risks, emphasizing how substituent electronegativity alters both chemical behavior and regulatory status compared to the target compound .
Allyl-Substituted Aromatic Compounds
- 1,2-Bis(2-methylallyl)disulfane: This compound contains two 2-methylallyl groups linked via a disulfide bridge. However, the disulfide moiety introduces distinct redox reactivity absent in the target compound . Key Similarity: Both compounds incorporate 2-methylallyl groups, which may confer similar steric and electronic effects during reactions.
- (1-(2-Methylallyl)-2-oxoindolin-3-ylideneamino)benzoic Acid Derivatives: These hybrids, synthesized from 2-methylallyl-substituted indoline-2,3-dione, demonstrate antimicrobial activity.
Amino-Methoxy-Benzene Derivatives
- 1-Methoxy-2-amino-4-ß-hydroxyethyl-amino-benzene (CAS 83763-47-7): Used as an oxidative hair dye, this compound combines methoxy, amino, and hydroxyethylamino groups.
Biological Activity
1-Methoxy-2,3-dimethyl-4-(2-methylallyl)benzene is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
This compound is an organic compound categorized under substituted benzene derivatives. Its structure includes a methoxy group and a 2-methylallyl substituent, which contribute to its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 15.625 to 62.5 μM, indicating a strong bactericidal effect .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | Not tested |
The mechanism of action appears to involve the disruption of bacterial cell walls and inhibition of protein synthesis pathways .
2. Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly breast and colon cancer cells. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival has been highlighted as a critical factor in its anticancer activity .
Case Study: Breast Cancer Cell Lines
In a controlled study, treatment with varying concentrations of this compound resulted in significant reductions in cell viability:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
These results suggest that higher concentrations correlate with increased cytotoxicity against cancer cells.
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its interaction with inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines, suggesting a role in modulating immune responses .
Table 2: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Expression Level (pg/mL) | Control Level (pg/mL) |
|---|---|---|
| IL-6 | 50 | 150 |
| TNF-alpha | 30 | 100 |
The biological activity of this compound can be attributed to its ability to undergo electrophilic aromatic substitution reactions, allowing it to interact with various molecular targets within cells. This interaction can lead to alterations in gene expression and protein function, contributing to its antimicrobial and anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
